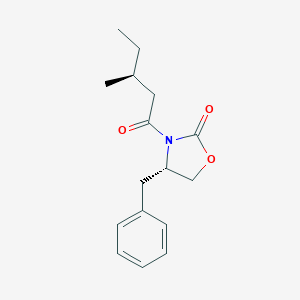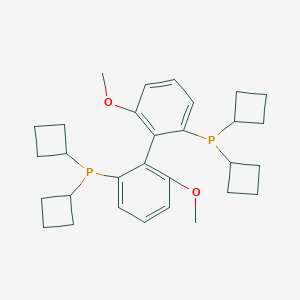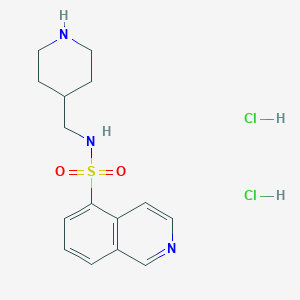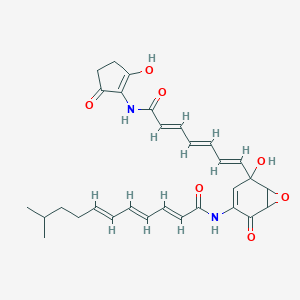
Manumycin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manumycin E is a natural antibiotic that is derived from the bacterium Streptomyces parvulus. It is a potent inhibitor of the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. Manumycin E has been found to have several potential applications in scientific research due to its unique mechanism of action and biochemical effects.
Wirkmechanismus
Manumycin E works by inhibiting the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. This modification involves the addition of a farnesyl group to the C-terminus of certain proteins, which is necessary for their proper function. By inhibiting farnesyltransferase, Manumycin E disrupts this process and prevents the proper functioning of the affected proteins.
Biochemische Und Physiologische Effekte
Manumycin E has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory disease. Manumycin E has also been shown to have anti-viral properties, particularly against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
Manumycin E has several advantages for use in lab experiments. It is a potent inhibitor of farnesyltransferase, making it a useful tool for studying the effects of this enzyme on cellular processes. Manumycin E also has a relatively low toxicity profile, making it suitable for use in cell culture and animal models. However, one limitation of Manumycin E is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving Manumycin E. One area of interest is its potential use in cancer therapy, particularly in combination with other anti-cancer drugs. Another potential direction is the development of more potent and selective inhibitors of farnesyltransferase, which could have broader applications in the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of Manumycin E, and to identify any potential side effects or limitations of its use.
Wissenschaftliche Forschungsanwendungen
Manumycin E has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. Manumycin E has also been shown to inhibit the activation of several oncogenic signaling pathways, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
156250-43-0 |
|---|---|
Produktname |
Manumycin E |
Molekularformel |
C30H34N2O7 |
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide |
InChI |
InChI=1S/C30H34N2O7/c1-20(2)13-9-5-3-4-6-10-14-24(35)31-21-19-30(38,29-28(39-29)27(21)37)18-12-8-7-11-15-25(36)32-26-22(33)16-17-23(26)34/h3-8,10-12,14-15,18-20,28-29,33,38H,9,13,16-17H2,1-2H3,(H,31,35)(H,32,36)/b5-3+,6-4+,8-7+,14-10+,15-11+,18-12+ |
InChI-Schlüssel |
VVOBNOKKAUOIJN-OFFYCFQJSA-N |
Isomerische SMILES |
CC(C)CC/C=C/C=C/C=C/C(=O)NC1=CC(C2C(C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |
SMILES |
CC(C)CCC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Kanonische SMILES |
CC(C)CCC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Synonyme |
manumycin E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



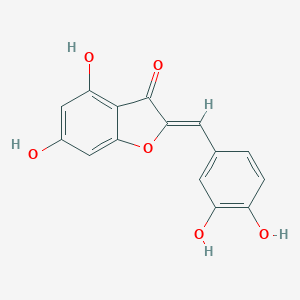
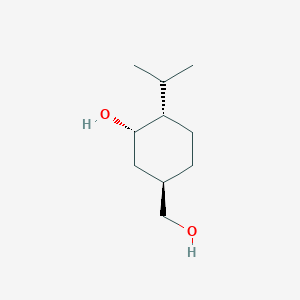
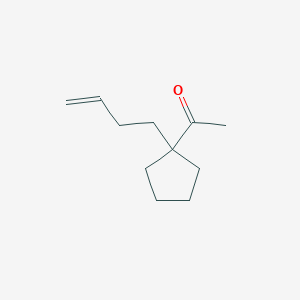
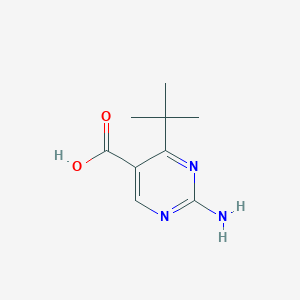
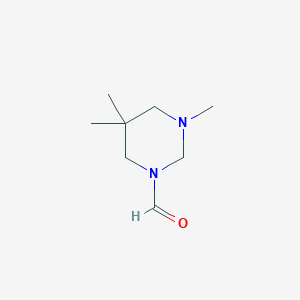
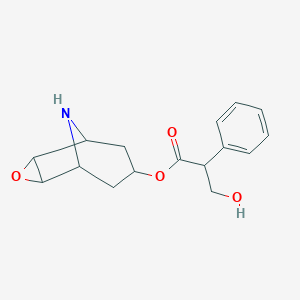
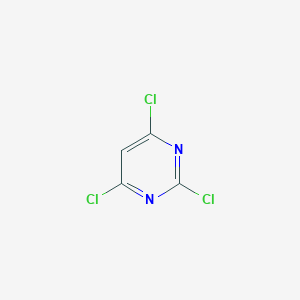
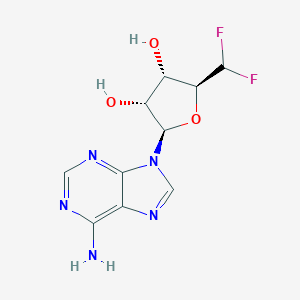
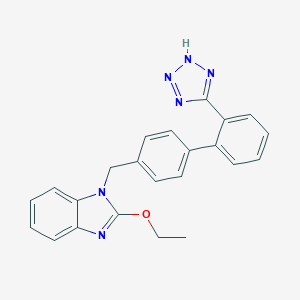
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
